
7-(1,3-Dioxolan-2-YL)heptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,3-Dioxolan-2-YL)heptanenitrile is an organic compound characterized by the presence of a dioxolane ring and a nitrile group The dioxolane ring is a five-membered ring containing two oxygen atoms, while the nitrile group consists of a carbon triple-bonded to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-(1,3-Dioxolan-2-YL)heptanenitrile can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
the general principles of acetalization and the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol can be applied to scale up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-(1,3-Dioxolan-2-YL)heptanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or organolithium reagents in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .
Applications De Recherche Scientifique
7-(1,3-Dioxolan-2-YL)heptanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanenitrile involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the selective protection and deprotection of functional groups during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A six-membered ring analog of dioxolane, used similarly as a protecting group.
Tetrahydrofuran (THF): A related compound where the dioxolane ring is replaced by a tetrahydrofuran ring.
Ethylene Glycol Acetals: Compounds formed by the acetalization of aldehydes or ketones with ethylene glycol.
Uniqueness
7-(1,3-Dioxolan-2-YL)heptanenitrile is unique due to its combination of a dioxolane ring and a nitrile group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
13050-10-7 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
7-(1,3-dioxolan-2-yl)heptanenitrile |
InChI |
InChI=1S/C10H17NO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-6,8-9H2 |
Clé InChI |
ZLFUPRFUKVPDMV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



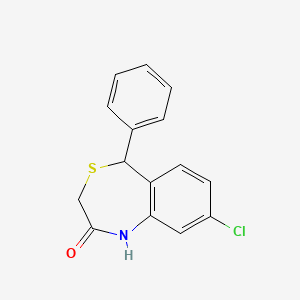
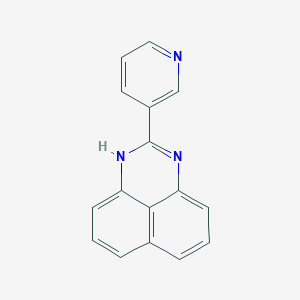
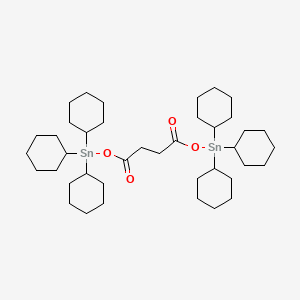
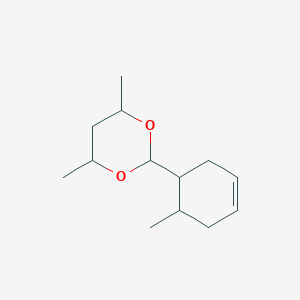


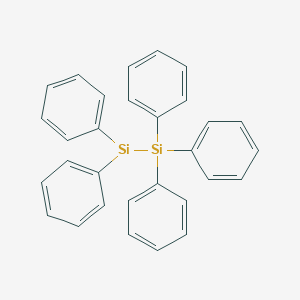
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
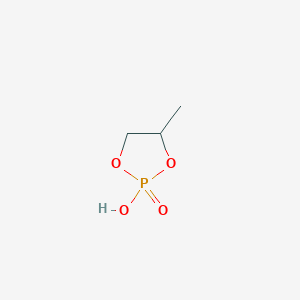
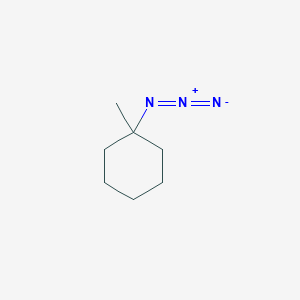

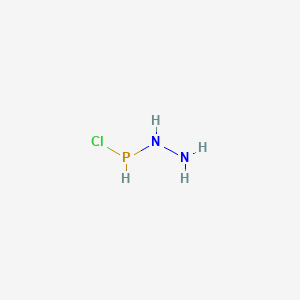
![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)
